molecular formula C15H12BrClO B1532242 3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one CAS No. 898761-68-7

3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one

Cat. No.: B1532242
CAS No.: 898761-68-7
M. Wt: 323.61 g/mol
InChI Key: GSSMDMIBWOPAME-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom on the para position of one phenyl ring and a chlorine atom on the ortho position of another phenyl ring, connected by a three-carbon chain with a ketone functional group

Properties

IUPAC Name

3-(4-bromophenyl)-1-(2-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClO/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-6,8-9H,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSMDMIBWOPAME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC2=CC=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201228071
Record name 1-Propanone, 3-(4-bromophenyl)-1-(2-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201228071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898761-68-7
Record name 1-Propanone, 3-(4-bromophenyl)-1-(2-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898761-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 3-(4-bromophenyl)-1-(2-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201228071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-bromobenzoyl chloride with 2-chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually include an anhydrous environment and a temperature range of 0-5°C to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The bromine and chlorine atoms can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

    Oxidation: 3-(4-Bromophenyl)-1-(2-chlorophenyl)propanoic acid.

    Reduction: 3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-ol.

    Substitution: Products depend on the nucleophile used, such as 3-(4-Methoxyphenyl)-1-(2-chlorophenyl)propan-1-one.

Scientific Research Applications

3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1-(2-bromophenyl)propan-1-one
  • 3-(4-Fluorophenyl)-1-(2-chlorophenyl)propan-1-one
  • 3-(4-Bromophenyl)-1-(2-methylphenyl)propan-1-one

Uniqueness

3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl rings, which can influence its reactivity and interactions with other molecules. This unique structure may result in distinct chemical and biological properties compared to similar compounds.

Biological Activity

3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one, an aromatic ketone, has garnered attention for its potential biological activities. This compound is characterized by a bromine atom in the para position of one phenyl ring and a chlorine atom in the ortho position of another, connected by a three-carbon chain with a ketone functional group. This unique structure may influence its reactivity and interactions with biological systems.

The compound's synthesis typically involves standard organic reactions including oxidation, reduction, and nucleophilic substitution. For instance, the ketone group can be oxidized to form carboxylic acids or reduced to yield secondary alcohols. The specific positioning of substituents (bromine and chlorine) on the phenyl rings is crucial as it affects the compound's reactivity and biological interactions.

The biological activity of this compound is hypothesized to involve its interaction with various molecular targets such as enzymes or receptors. These interactions may modulate the activity of these targets, leading to potential therapeutic effects. The precise mechanisms remain under investigation, but preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties .

Anticancer Activity

Research has indicated that compounds similar to this compound may exhibit significant anticancer properties. For example, studies have demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines, including breast cancer cells (MCF-7). The mechanism involves inducing apoptosis and disrupting the cell cycle at the S phase, which is critical for cancer treatment strategies .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies have shown that derivatives of this compound possess significant antibacterial and antifungal activities. Minimum inhibitory concentrations (MICs) have been determined for various pathogens, indicating potential applications in treating infections .

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus0.25Antibacterial
Candida albicans0.15Antifungal
Escherichia coli0.30Antibacterial

Study on Anticancer Effects

A study published in MDPI examined the effects of this compound derivatives on MCF-7 cells. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis at concentrations as low as 50 µM. Flow cytometry analysis revealed an increase in cells arrested in the S phase, suggesting effective cell cycle disruption .

Antimicrobial Evaluation

In another study focused on antimicrobial evaluation, several derivatives were tested against common bacterial strains. The most active derivative showed an MIC of 0.22 µg/mL against Staphylococcus epidermidis, demonstrating potent antibacterial activity comparable to standard antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one
Reactant of Route 2
3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one

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